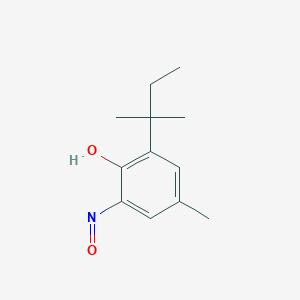
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- is an organic compound with a complex structure It is a derivative of phenol, characterized by the presence of a nitroso group (-NO) at the 6th position, a methyl group (-CH3) at the 4th position, and a 1,1-dimethylpropyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- typically involves multiple steps:
Starting Material: The synthesis begins with phenol as the starting material.
Alkylation: The phenol undergoes alkylation to introduce the 1,1-dimethylpropyl group at the 2nd position. This can be achieved using an alkyl halide in the presence of a strong base.
Nitration: The next step involves nitration to introduce the nitroso group at the 6th position. This is typically done using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Methylation: Finally, the compound is methylated at the 4th position using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the alkylation, nitration, and methylation reactions.
Purification: The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group (-NH2).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress. The compound may also interact with enzymes and proteins, affecting their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-: Lacks the nitroso group, resulting in different chemical properties and reactivity.
Phenol, 4-(1,1-dimethylpropyl)-: Lacks both the nitroso and methyl groups, leading to distinct chemical behavior.
Phenol, 2,4-bis(1,1-dimethylpropyl)-: Contains two 1,1-dimethylpropyl groups, resulting in different steric and electronic effects.
Uniqueness
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- is unique due to the presence of the nitroso group, which imparts distinct redox properties and reactivity. This makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
59919-28-7 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
4-methyl-2-(2-methylbutan-2-yl)-6-nitrosophenol |
InChI |
InChI=1S/C12H17NO2/c1-5-12(3,4)9-6-8(2)7-10(13-15)11(9)14/h6-7,14H,5H2,1-4H3 |
Clé InChI |
GIOVHNRKUIIOSP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=C(C(=CC(=C1)C)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)
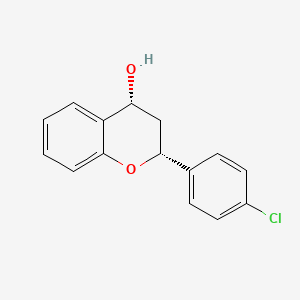


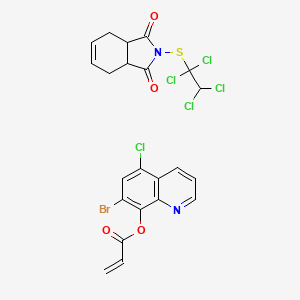
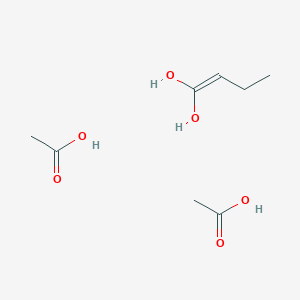
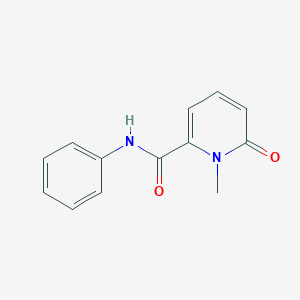
![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)
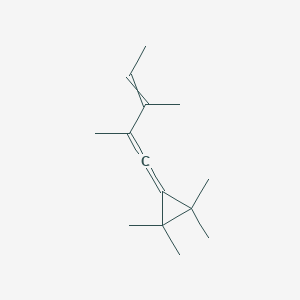



![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)
